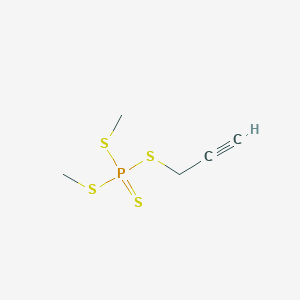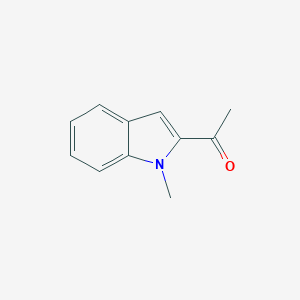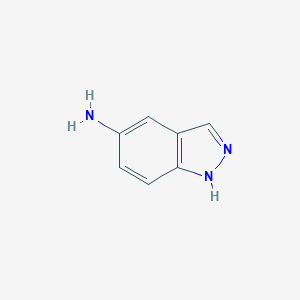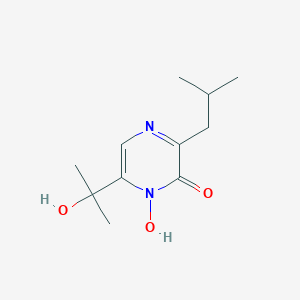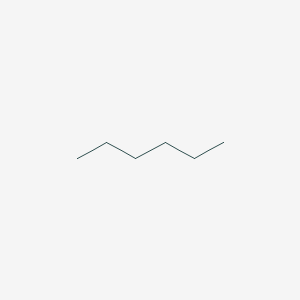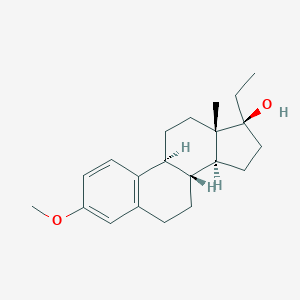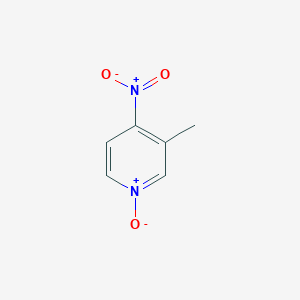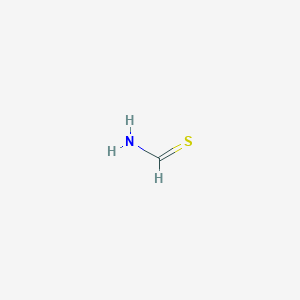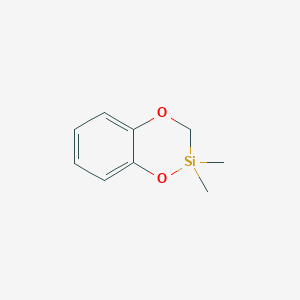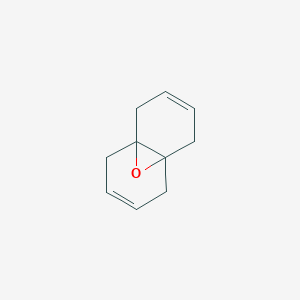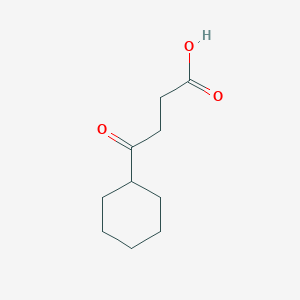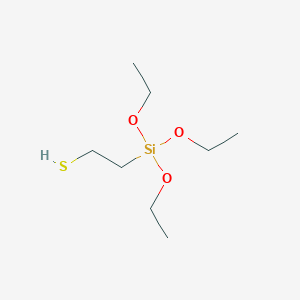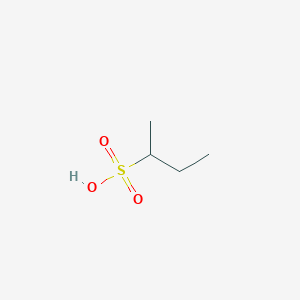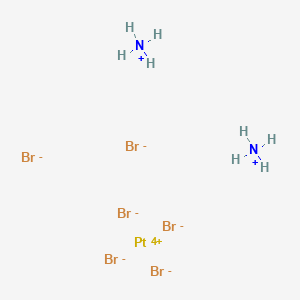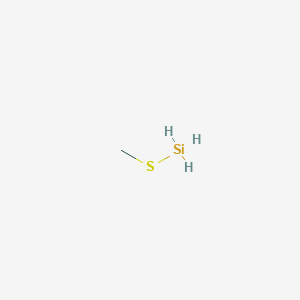
Silane, (methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (methylthio)-, also known as methylthio silane or MTMS, is a chemical compound that belongs to the organosilicon family. It is widely used in various industries, including electronics, pharmaceuticals, and cosmetics, due to its unique properties. MTMS is a colorless liquid with a pungent odor and is highly flammable.
Mecanismo De Acción
The mechanism of action of MTMS is not fully understood. However, it is believed that MTMS can react with various functional groups, such as hydroxyl and amino groups, on the surface of materials. This reaction leads to the formation of covalent bonds, which improve the adhesion of thin films and the stability of drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
MTMS has been shown to have low toxicity and is not considered to be a significant health hazard. However, exposure to MTMS can cause irritation to the eyes, skin, and respiratory system. It is recommended to handle MTMS with care and to use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMS has several advantages for lab experiments, including its high purity, stability, and compatibility with various materials. It is also relatively easy to synthesize and has a high yield. However, MTMS is highly flammable and requires careful handling. It is also relatively expensive compared to other surface modifiers.
Direcciones Futuras
There are several future directions for the research and development of MTMS. One potential area of research is the synthesis of MTMS derivatives with improved properties, such as higher reactivity or lower toxicity. Another area of research is the investigation of the antimicrobial properties of MTMS and its derivatives. MTMS could also be used as a surface modifier for other materials, such as metals and polymers. Finally, the use of MTMS in the preparation of drug delivery systems could be further explored, with a focus on improving the stability and efficacy of these systems.
Conclusion:
In conclusion, MTMS is a versatile chemical compound with potential applications in various industries. Its unique properties make it an attractive option for surface modification and the preparation of drug delivery systems. While there are some limitations and safety concerns associated with MTMS, its advantages make it a promising area of research for the future.
Métodos De Síntesis
MTMS can be synthesized by the reaction of Silane, (methylthio)-l with silicon tetrachloride. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified by distillation or chromatography. The yield of MTMS is typically high, and the reaction is relatively simple.
Aplicaciones Científicas De Investigación
MTMS has been extensively studied for its potential applications in various fields. In the electronics industry, MTMS is used as a surface modifier for silicon wafers, which improves the adhesion of thin films. It is also used as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles. In the pharmaceutical industry, MTMS is used as a cross-linking agent for the preparation of drug delivery systems. It has also been investigated for its potential antimicrobial properties.
Propiedades
Número CAS |
16643-15-5 |
|---|---|
Nombre del producto |
Silane, (methylthio)- |
Fórmula molecular |
CH6SSi |
Peso molecular |
78.21 g/mol |
Nombre IUPAC |
methylsulfanylsilane |
InChI |
InChI=1S/CH6SSi/c1-2-3/h1,3H3 |
Clave InChI |
KMRKZWOJLUYLAM-UHFFFAOYSA-N |
SMILES |
CS[SiH3] |
SMILES canónico |
CS[SiH3] |
Sinónimos |
(Methylthio)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



